molecular formula C9H10ClFN2 B2638255 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride CAS No. 2229156-86-7

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride

Cat. No.: B2638255
CAS No.: 2229156-86-7
M. Wt: 200.64
InChI Key: ZEIRIZRPAJQOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzaldehyde with 2-fluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow chemistry and automated synthesis, can enhance the efficiency and scalability of the production process . Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzonitrile moiety can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Amino-2-fluoroethyl)benzonitrile hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the fluoroethyl group enhances its stability and reactivity compared to other halogenated analogs. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a valuable tool in synthetic and analytical chemistry.

Properties

IUPAC Name

4-(1-amino-2-fluoroethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c10-5-9(12)8-3-1-7(6-11)2-4-8;/h1-4,9H,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIRIZRPAJQOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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